molecular formula C21H24N2O3S B2472028 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide CAS No. 932506-63-3

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide

Cat. No. B2472028
CAS RN: 932506-63-3
M. Wt: 384.49
InChI Key: GVTBRFQZCUQKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Radioprotective Agents

Research demonstrates the utility of related compounds in the synthesis of novel quinolines with potential anticancer and radioprotective properties. Certain derivatives have shown interesting cytotoxic activity against cancer cells, comparable to reference drugs like doxorubicin, and radioprotective activity in vivo against γ-irradiation in mice (Ghorab et al., 2008).

Synthesis of Cytotoxic Natural Products

Cyclopropanols have been used in the synthesis of γ-carbonyl quinones through oxidative ring opening, leading to the creation of cytotoxic natural products like 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin, showcasing a novel method for creating compounds with potential anticancer applications (Ilangovan et al., 2013).

Antimicrobial Agents

New compounds combining quinoline with sulfonamide moieties have been synthesized for use as antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria, indicating their potential in addressing microbial resistance (2019).

In Vitro Anticancer Screening

Further studies highlight the synthesis of novel derivatives with significant in vitro anticancer activities, pointing towards mechanisms involving the inhibition of carbonic anhydrase isozymes. Some compounds have demonstrated notable anticancer potential, suggesting a promising route for future drug development (Al-Said et al., 2010).

Structural and Biological Screening

The synthesis, characterization, and biological screening of derivatives, including their crystal structures and in vitro antiproliferative activities against cancer cell lines, have been explored. Certain compounds have shown high potency against specific cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2019).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-5-6-15(2)20(12-14)27(25,26)22-18-9-10-19-17(13-18)4-3-11-23(19)21(24)16-7-8-16/h5-6,9-10,12-13,16,22H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTBRFQZCUQKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide

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